molecular formula C14H21NO B11169460 N-(2,3-dimethylphenyl)-3,3-dimethylbutanamide

N-(2,3-dimethylphenyl)-3,3-dimethylbutanamide

Cat. No.: B11169460
M. Wt: 219.32 g/mol
InChI Key: QNWYPBMIRDKXOF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,3-dimethylphenyl group attached to a 3,3-dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3,3-dimethylbutanamide typically involves the reaction of 2,3-dimethylaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-3,3-dimethylbutanamide is unique due to its specific structural features, such as the presence of both 2,3-dimethylphenyl and 3,3-dimethylbutanamide groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C14H21NO/c1-10-7-6-8-12(11(10)2)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16)

InChI Key

QNWYPBMIRDKXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C)(C)C)C

Origin of Product

United States

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